Acetic acid, chloro[(2,4,6-trichlorophenyl)hydrazono]-, ethyl ester
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Overview
Description
Acetic acid, chloro[(2,4,6-trichlorophenyl)hydrazono]-, ethyl ester is a chemical compound known for its unique structure and properties. It is characterized by the presence of a chloro group, a trichlorophenyl group, and a hydrazinylidene moiety, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl chloro[2-(2,4,6-trichlorophenyl)hydrazinylidene]acetate typically involves the reaction of 2,4,6-trichlorophenylhydrazine with ethyl chloroacetate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, chloro[(2,4,6-trichlorophenyl)hydrazono]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Acetic acid, chloro[(2,4,6-trichlorophenyl)hydrazono]-, ethyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl chloro[2-(2,4,6-trichlorophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
- Ethyl 2-chloro-2-(2-(4-methylphenyl)hydrazono)acetate
Uniqueness
Acetic acid, chloro[(2,4,6-trichlorophenyl)hydrazono]-, ethyl ester is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific reactivity and selectivity are required .
Properties
CAS No. |
53729-07-0 |
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Molecular Formula |
C10H8Cl4N2O2 |
Molecular Weight |
330.0 g/mol |
IUPAC Name |
ethyl 2-chloro-2-[(2,4,6-trichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H8Cl4N2O2/c1-2-18-10(17)9(14)16-15-8-6(12)3-5(11)4-7(8)13/h3-4,15H,2H2,1H3 |
InChI Key |
NDKJJMNJPYSZDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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